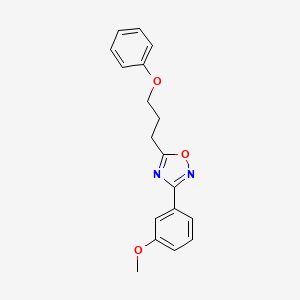

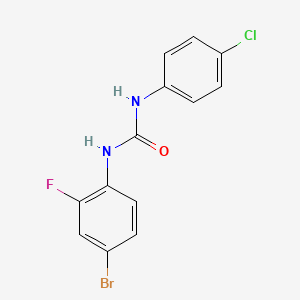

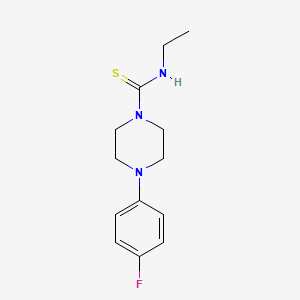

2,2,2-trichloro-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trichloro-N-(3-ethylphenyl)acetamide, commonly known as TCEP, is a chemical compound that belongs to the family of chlorinated flame retardants. It is widely used in various industries, including the production of plastics, textiles, and electronics, due to its excellent flame retardant properties. TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. In

Aplicaciones Científicas De Investigación

TCEP has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. It has been shown to have toxic effects on aquatic organisms, and there is evidence that it can accumulate in the environment. TCEP has also been found in human breast milk and has been associated with developmental and reproductive toxicity in animal studies.

Mecanismo De Acción

TCEP acts as a flame retardant by releasing free radicals when exposed to high temperatures. These free radicals interfere with the combustion process and prevent the spread of fire. However, the release of free radicals can also lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cells.

Biochemical and Physiological Effects

TCEP has been shown to have toxic effects on the liver, kidneys, and reproductive system in animal studies. It has also been associated with developmental and reproductive toxicity, including reduced fertility and birth defects. TCEP has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TCEP is widely used as a flame retardant in various industries, making it readily available for use in lab experiments. However, its potential adverse effects on human health and the environment must be carefully considered when using it in research. Additionally, the release of free radicals during combustion can interfere with the results of certain experiments.

Direcciones Futuras

Future research on TCEP should focus on identifying safer alternatives for use as flame retardants. Additionally, more studies are needed to fully understand the potential adverse effects of TCEP on human health and the environment. Research should also focus on developing methods to reduce the release of free radicals during combustion to minimize the potential for oxidative stress and damage to cells. Finally, studies should be conducted to determine the extent of TCEP exposure in the general population and to identify potential sources of exposure.

Métodos De Síntesis

TCEP can be synthesized by reacting 3-ethylphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride and triethylamine to obtain TCEP. The synthesis of TCEP is relatively simple and cost-effective, which has contributed to its widespread use in various industries.

Propiedades

IUPAC Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c1-2-7-4-3-5-8(6-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWLJNAYNLWMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-(3-ethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)